molecular formula C20H22N2O2 B488469 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 956741-92-7

2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B488469
CAS No.: 956741-92-7
M. Wt: 322.4g/mol
InChI Key: QLJDMVFEDYQXNV-UHFFFAOYSA-N
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Description

2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spiro structure, which includes a furan ring, a pyrazole ring, and a benzoxazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.

    Spirocyclization: The spiro linkage is introduced through a cyclization reaction that connects the furan and pyrazole rings to the benzoxazine moiety. This step typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that can be implemented in large-scale reactors. The use of continuous flow chemistry and automated synthesis platforms can also be explored to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the oxidation state of the furan or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking can provide insights into these interactions and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
  • 9-Chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
  • 2-(4-Fluorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]

Uniqueness

The uniqueness of 2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] lies in its specific combination of rings and the spiro linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(furan-2-yl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-10-20(11-9-14)22-17(15-5-2-3-6-18(15)24-20)13-16(21-22)19-7-4-12-23-19/h2-7,12,14,17H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJDMVFEDYQXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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